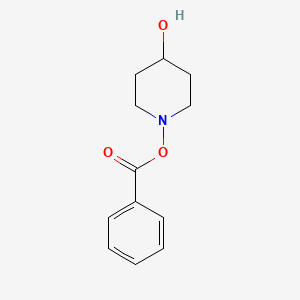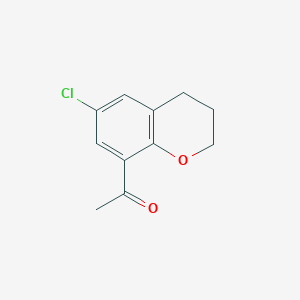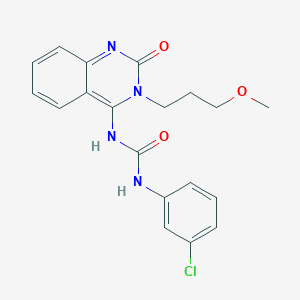![molecular formula C21H21N3O3 B14111149 2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B14111149.png)
2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diamino-4’-methoxyflavone is a flavone derivative known for its significant biological activities. It is a cell-permeable compound that has been studied for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia. The compound has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diamino-4’-methoxyflavone typically involves the condensation of appropriate aromatic amines with flavone derivatives. One common method includes the reaction of 3-amino-4-methoxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the intermediate chalcone, which is then cyclized to produce the flavone structure. Subsequent nitration and reduction steps yield the final product .
Industrial Production Methods
Industrial production methods for 3,3’-Diamino-4’-methoxyflavone are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3,3’-Diamino-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flavones and quinone derivatives, which can have different biological activities and properties .
科学的研究の応用
Chemistry: It serves as a building block for synthesizing other complex flavonoid derivatives.
Biology: The compound is used in studies related to cell proliferation and apoptosis.
作用機序
The mechanism of action of 3,3’-Diamino-4’-methoxyflavone involves several molecular targets and pathways:
Mitochondrial Membrane Potential: The compound reduces mitochondrial membrane potential, leading to apoptosis.
Bad Phosphorylation: It reduces Bad phosphorylation at Ser136, promoting cell death.
Bax and Caspase Activation: It induces the activation of Bax and caspases 3, 8, and 9, which are crucial for the apoptotic process.
Proteasome Inhibition: The compound inhibits the chymotrypsin-like activity of the proteasome, enhancing its apoptotic effects.
類似化合物との比較
Similar Compounds
Diosmetin: A naturally occurring flavone with similar structural features but different biological activities.
3,3’-Diamino-4’-hydroxyflavone: Another flavone derivative with comparable chemical properties but distinct biological effects.
Uniqueness
3,3’-Diamino-4’-methoxyflavone is unique due to its potent apoptotic effects on leukemia cells and its ability to selectively target cancer cells without harming normal cells. This selectivity makes it a promising candidate for further research and potential therapeutic applications .
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-(4-ethoxyanilino)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13- |
InChIキー |
JWRJGCUSLSJMMD-QRVIBDJDSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O |
正規SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)

![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)

![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)

![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
![3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111139.png)
